2-Methylpiperidin-4-ol

Descripción general

Descripción

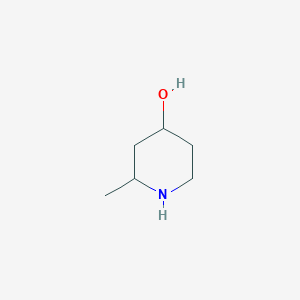

2-Methylpiperidin-4-ol is a heterocyclic organic compound with the molecular formula C6H13NO It is a derivative of piperidine, featuring a hydroxyl group at the fourth position and a methyl group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 2-methylpyridine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-methylpyridine over a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various derivatives, such as 2-methylpiperidine, using reducing agents like LiAlH4.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous THF.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: 2-Methylpiperidin-4-one.

Reduction: 2-Methylpiperidine.

Substitution: 2-Methylpiperidin-4-yl ethers or esters.

Aplicaciones Científicas De Investigación

2-Methylpiperidin-4-ol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: this compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-Methylpiperidin-4-ol involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The hydroxyl group at the fourth position allows for hydrogen bonding, which can influence the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Piperidine: A parent compound with a similar structure but lacking the methyl and hydroxyl groups.

2-Methylpiperidine: Similar to 2-Methylpiperidin-4-ol but without the hydroxyl group.

4-Hydroxypiperidine: Similar but without the methyl group at the second position.

Uniqueness: this compound is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Actividad Biológica

2-Methylpiperidin-4-ol is a nitrogen-containing heterocyclic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Molecular Formula : C6H13NO

Molecular Weight : 115.17 g/mol

Structure : The compound features a piperidine ring with a hydroxyl group at the 4-position and a methyl group at the 2-position.

This compound has been identified as a significant compound in the study of enzyme mechanisms and as a ligand in biochemical assays. Its structural characteristics allow it to interact with various biomolecules, influencing cellular processes and potentially leading to therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral | Investigated for potential treatment of HIV; may affect viral replication. |

| Antibacterial | Exhibits antibacterial properties against various strains (e.g., S. aureus). |

| Antioxidant | Demonstrates radical scavenging capabilities, enhancing cellular protection. |

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways. |

Molecular Mechanisms

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes and receptors, leading to alterations in enzyme activity and gene expression. This binding can result in:

- Enzyme Inhibition/Activation : The compound may inhibit or activate enzymes critical for metabolic processes.

- Gene Expression Modulation : Changes in gene expression can lead to altered cellular responses, potentially affecting disease states.

Case Studies and Research Findings

- Antiviral Activity : Research has indicated that derivatives of piperidin-4-ol could be effective against HIV. Studies suggest that modifications to the structure can enhance antiviral efficacy, highlighting the importance of this compound as a lead compound for further development .

- Antibacterial Properties : A study demonstrated that compounds incorporating piperidine structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the hydroxyl group is crucial for this activity .

- Antioxidant Activity : In vitro studies have shown that this compound exhibits strong antioxidant properties, which are beneficial for protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and cancer therapy .

Industrial Applications

Beyond its biological activities, this compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role in drug development is particularly notable, as it can be used to create complex organic molecules with therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylpiperidin-4-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be approached via reductive amination of ketone precursors or cyclization of amino alcohols. For example, hydrolysis of a substituted piperidine derivative under basic conditions (e.g., NaOH in a solvent system like sulfoxides or cyclic ethers) has been effective for analogous compounds . Yield optimization requires controlled temperature (40–60°C) and inert atmospheres to prevent oxidation. Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) or chromatography (silica gel, chloroform/methanol eluent) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : H NMR should show characteristic signals for the piperidine ring protons (δ 1.2–2.8 ppm for axial/equatorial H) and hydroxyl group (δ 1.5–2.0 ppm, broad). C NMR confirms quaternary carbons (C-2 and C-6 methyl groups at δ 20–25 ppm) .

- IR : A broad O–H stretch (~3200 cm) and C–N stretches (~1100 cm) are key identifiers.

- MS : Molecular ion peaks at m/z 129 (M) and fragmentation patterns (e.g., loss of HO at m/z 111) validate the structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Avoid exposure to strong acids/bases (risk of exothermic decomposition) and oxidizing agents (potential combustion). Use fume hoods for synthesis steps involving volatile solvents (e.g., ethers). Personal protective equipment (gloves, goggles) is mandatory due to acute oral toxicity (Category 4) and skin irritation risks .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in stereochemical assignments for this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) is definitive for stereochemical analysis. For example, SHELXL refinement (using Mo-Kα radiation, λ = 0.71073 Å) can resolve axial vs. equatorial substituent positions in the piperidine ring. Discrepancies between NMR-predicted and observed configurations (e.g., chair vs. boat conformers) are addressed via Hirshfeld surface analysis and torsion angle validation .

Q. What strategies mitigate side reactions during functionalization of this compound (e.g., sulfonation or alkylation)?

- Methodological Answer :

- Sulfonation : Use 4-methoxyphenylsulfonyl chloride in dry dichloromethane with a base (e.g., triethylamine) at 0°C to minimize over-sulfonation. Monitor via TLC (R shift from 0.3 to 0.6 in ethyl acetate/hexane 1:1) .

- Alkylation : Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before introducing alkyl halides. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl moiety .

Q. How do computational methods (DFT, MD simulations) enhance understanding of this compound’s reactivity and pharmacophore modeling?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts nucleophilic sites (e.g., hydroxyl oxygen) and reaction barriers for derivatization. Molecular Dynamics (MD) simulations (AMBER force field) model ligand-receptor interactions, highlighting hydrogen-bonding motifs with biological targets (e.g., serotonin receptors) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer : Cross-validate assays (e.g., in vitro enzyme inhibition vs. cell-based cytotoxicity) to rule out false positives. For IC variability, standardize solvent systems (DMSO concentration ≤1%) and control for pH (use buffered solutions). Reproducibility is improved by adhering to OECD guidelines for pharmacological testing .

Q. Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the bioactivity of this compound in neurological research?

- Methodological Answer :

- Radioligand binding assays : Screen for affinity at dopamine D or serotonin 5-HT receptors using H-labeled antagonists (e.g., H-spiperone).

- Functional cAMP assays : Measure G-protein coupling efficiency in transfected HEK293 cells .

- Toxicity profiling : Use MTT assays on SH-SY5Y neuronal cells to rule out cytotoxicity at therapeutic concentrations .

Propiedades

IUPAC Name |

2-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVHVLZINDRYQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801337276 | |

| Record name | 2-Methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344329-35-7 | |

| Record name | 2-Methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.